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Compound of Interest

Compound Name: 1-Aminoisoquinoline

Cat. No.: B073089 Get Quote

CAS Number: 1532-84-9 Molecular Formula: C₉H₈N₂ Synonyms: Isoquinolin-1-amine, 1-

Isoquinolylamine

This technical guide provides an in-depth overview of the core physicochemical properties of 1-
Aminoisoquinoline, a pivotal heterocyclic amine. Its unique structure serves as a valuable

scaffold in medicinal chemistry and a versatile building block in organic synthesis. The

information presented herein is intended for researchers, scientists, and professionals involved

in drug discovery and development.

General and Physicochemical Properties
1-Aminoisoquinoline is typically a yellow to brown crystalline powder. Its fundamental

properties are summarized in the tables below, providing a quantitative foundation for its use in

experimental and computational research.

Table 1: General Identifiers and Properties
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Property Value Reference

CAS Number 1532-84-9 [1][2]

Molecular Formula C₉H₈N₂ [1][2]

Molecular Weight 144.17 g/mol [2][3]

Appearance
Yellow to brown powder or

crystal
[1]

Purity ≥ 98% (HPLC) / 99% [1][2]

EC Number 216-243-2 [2]

MDL Number MFCD00024137 [1][2]

PubChem ID 73742 [1]

Table 2: Physical and Chemical Properties
Property Value Reference

Melting Point 122-124 °C (lit.) [2][3]

78-86 °C [1]

119 °C [4]

Boiling Point 166 °C / 8 mmHg (lit.) [3]

Density 1.1148 g/cm³ (estimate) [3]

pKa 7.62 (20°C, μ=0.01) [3][5]

Flash Point 175.8 °C

Vapor Pressure 0.000253 mmHg at 25°C

Refractive Index 1.7080 (estimate) [3]

Storage Conditions
0-8°C, Keep in dark place,

Inert atmosphere
[1][3]
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Note: Discrepancies in melting point values exist across different suppliers and literature, which

may be attributed to varying purity levels or measurement conditions.

Spectroscopic Profile
Spectroscopic data is crucial for the structural elucidation and quality control of 1-
Aminoisoquinoline.

Table 3: Key Spectroscopic Data
Technique Data Reference

UV-Vis (λmax) 335 nm (in H₂O) [3]

¹H NMR Spectra available in DMSO-d₆ [6]

¹³C NMR Spectra available [7][8]

Mass Spectrometry Spectra available (GC-MS) [6]

FTIR Spectra available [6]

The UV maximum at 335 nm in water is characteristic of the conjugated isoquinoline system.[3]

Full NMR and mass spectra are available in public databases and provide the definitive

structural fingerprint of the molecule.[6]

Reactivity and Synthesis
1-Aminoisoquinoline's reactivity is governed by the electron-donating amino group at the C1

position and the electron-withdrawing nature of the pyridine ring nitrogen. This makes the C1

position susceptible to nucleophilic substitution.[9] It serves as a key intermediate in the

synthesis of various pharmaceuticals, including inhibitors of the B-Raf pathway and compounds

targeting neurological disorders.[1][2]

Several synthetic routes to 1-aminoisoquinolines have been developed, often involving

transition-metal catalysis. These modern methods offer high efficiency and functional group

tolerance.
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Gold(III)-Mediated Synthesis
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Caption: Gold(III)-mediated synthesis of 1-aminoisoquinolines.[10][11]

Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research.

Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring

the absorbance of a solution at various pH values.

Preparation of Buffers: A series of buffer solutions with known pH values spanning the

expected pKa range (e.g., pH 6.5 to 8.5) are prepared.

Stock Solution: A concentrated stock solution of 1-Aminoisoquinoline is prepared in a

suitable solvent (e.g., methanol or DMSO).
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Sample Preparation: A small, constant volume of the stock solution is added to each buffer

solution to achieve a final concentration suitable for UV-Vis analysis.

Measurement: The UV-Vis spectrum of each buffered solution is recorded, and the

absorbance at a specific wavelength (ideally where the protonated and deprotonated forms

have different absorbances) is measured.

Calculation: The pKa is calculated using the Henderson-Hasselbalch equation by plotting

absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic

forms are equal.

General Workflow for Physicochemical Characterization
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Caption: Workflow for the physicochemical characterization of a compound.

Synthesis via Rhodium(III)-Catalyzed Oxidative Coupling
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A modern approach to synthesizing N-substituted 1-aminoisoquinolines involves the coupling

of benzamidines with alkynes, catalyzed by a rhodium complex.

Reactant Setup: In a sealed tube under a nitrogen atmosphere, the N-substituted

benzamidine (1.0 equiv), the alkyne (1.05 equiv), a Rh(III) catalyst like [RhCp*Cl₂]₂ (e.g., 4

mol %), and a silver salt cocatalyst like AgSbF₆ (e.g., 16 mol %) are combined.

Solvent and Oxidant: An appropriate solvent (e.g., THF) and an oxidant such as Cu(OAc)₂

(2.1 equiv) are added.

Reaction: The mixture is heated (e.g., to 120 °C) for a specified time (e.g., 13 hours).

Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and

the solvent is removed under reduced pressure. The crude product is then purified, typically

by column chromatography on silica gel, to yield the desired 1-aminoisoquinoline
derivative.

Biological and Pharmacological Context
The 1-aminoisoquinoline scaffold is a privileged structure in drug discovery, appearing in

molecules with a wide range of biological activities.[12] Derivatives have been investigated for

their potential as antitumor, antimalarial, and enzyme-inhibiting agents.[11][13] For example,

specific derivatives have been identified as potent and selective inhibitors of the mutant B-Raf

pathway, which is implicated in certain cancers.[2] Others have shown efficacy as inhibitors of

phosphodiesterase V (PDE5) or have been studied in animal models for Parkinson's disease.

[14]
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Role in Drug Discovery
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Caption: 1-Aminoisoquinoline as a scaffold for enzyme inhibitors.[2][14]

Safety and Handling
1-Aminoisoquinoline is classified as an irritant, causing skin, eye, and respiratory irritation.

Handling: Use only in a well-ventilated area or outdoors. Wear protective gloves, eye

protection, and face protection. Avoid breathing dust.

Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place at room

temperature or refrigerated (0-8°C).[1][3]

First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move the

person to fresh air. For eye contact, rinse cautiously with water for several minutes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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